

Comparative Analysis of Argiotoxin 659 Crossreactivity with Ion Channels

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Compound of Interest					
Compound Name:	Argiotoxin 659				
Cat. No.:	B054454	Get Quote			

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This guide provides a comparative overview of the cross-reactivity of **Argiotoxin 659** with various ion channels. Due to the limited availability of specific quantitative data for **Argiotoxin 659**, this guide incorporates data from its close structural analogue, Argiotoxin 636, to provide a broader context for its potential interactions. Argiotoxins are polyamine toxins isolated from the venom of the orb-weaver spider, Argiope lobata, and are known to be potent antagonists of ionotropic glutamate receptors.

Executive Summary

Argiotoxin 659 is a potent antagonist of N-methyl-D-aspartate (NMDA) receptors. While comprehensive quantitative data on its cross-reactivity with other ion channels is scarce, studies on the closely related Argiotoxin 636 reveal a broader inhibitory profile that includes other glutamate receptor subtypes and nicotinic acetylcholine receptors (nAChRs). This guide synthesizes the available data to offer a comparative perspective on the selectivity of **Argiotoxin 659** and its analogues.

Data Presentation: Comparative Inhibitory Activity

The table below summarizes the available quantitative data on the inhibitory effects of **Argiotoxin 659** and its analogue, Argiotoxin 636, on various ion channels. It is important to note that the data for Argiotoxin 636 is included to provide a comparative framework due to the limited specific data for **Argiotoxin 659**.

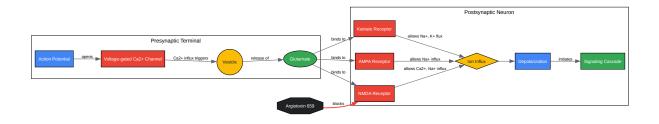


Toxin	lon Channel Subtype	Test System	Potency (IC ₅₀ / Concentration)	Reference
Argiotoxin 659	NMDA Receptor	Rat Hippocampal Neurons	~24 µM (non- competitive silencing of postsynaptic potentials)	[1]
Argiotoxin 636	NMDA Receptor	Rat Cortical Neurons	~3 µM (open channel block)	[1]
Argiotoxin 636	NMDA Receptor	Rat Brain Membranes	~3 µM (inhibition of [³H]-dizocilpine binding)	[2]
Argiotoxin 636	Kainate Receptor	Xenopus Oocytes (expressing rat brain mRNA)	Higher IC₅₀ than for NMDA receptors	[3]
Argiotoxin 636	Muscle-type nAChR (Torpedo californica)	Radioligand Binding Assay	~15 µM	[4][5]
Argiotoxin 636	Neuronal α7 nAChR (human)	Radioligand Binding Assay	Very weak inhibition (≤20% at 50 μM)	[4]
Argiotoxin 636	Neuronal α9α10 nAChR (rat)	Electrophysiolog y	~200 nM	[4][5]

Signaling Pathways and Experimental Workflow

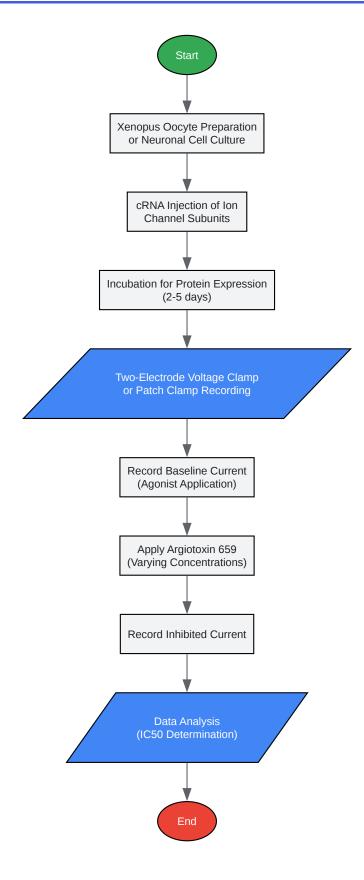
To understand the context of **Argiotoxin 659**'s activity, the following diagrams illustrate the general signaling pathways of its primary targets and a typical experimental workflow for assessing ion channel modulation.











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